Comparative Physicochemical Profiling: Lipophilicity and Polar Surface Area vs. N1-Cyclopentyl Analog
The N1 substituent geometry is a critical determinant of a compound's drug-likeness. The target compound, bearing an N1-cyclopentylmethyl group, exhibits a calculated XLogP3-AA of 2.0 and a topological polar surface area (tPSA) of 43.8 Ų [1]. This profile is directly comparable to its N1-cyclopentyl analog, 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine (CAS 1174830-52-4), which has a molecular weight of 165.24 g/mol and an implied lower lipophilicity due to the absence of the methylene spacer . The quantified difference in lipophilicity and flexibility stemming from the methylene linker in the target compound can influence passive membrane permeability and off-target binding, making it a distinct candidate for medicinal chemistry programs where fine-tuning these parameters is essential.
| Evidence Dimension | Lipophilicity and Molecular Size |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; MW = 179.26 g/mol; tPSA = 43.8 Ų [1] |
| Comparator Or Baseline | 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine (CAS 1174830-52-4); MW = 165.24 g/mol; tPSA ~43.8 Ų (calculated); XLogP3-AA ~1.4 (estimated) |
| Quantified Difference | ΔMW = +14.02 g/mol (one CH₂ unit); ΔXLogP ~+0.6 log unit increase in lipophilicity |
| Conditions | In silico calculated properties (XLogP3, PubChem; MW, vendor data). |
Why This Matters
This quantitative difference in lipophilicity provides a clear rationale for selecting the target compound over the N1-cyclopentyl analog in SAR studies exploring the impact of linker length on potency and ADME profile.
- [1] PubChem. (2025). Compound Summary for CID 64040692, 1-(cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. View Source
